Product packaging for Lysosulfatide(Cat. No.:)

Lysosulfatide

Cat. No.: B1235030
M. Wt: 541.7 g/mol
InChI Key: BXSULSOCJNTUJS-YTBMLWRQSA-N
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Description

Contextualization within Sphingolipidomics Research

Sphingolipidomics, a specialized branch of lipidomics, focuses on the comprehensive analysis of sphingolipids, a class of lipids characterized by a sphingoid base backbone. researchgate.net These molecules are not merely structural components of cell membranes but are also critical signaling molecules involved in a myriad of cellular functions, including cell growth, differentiation, apoptosis, and autophagy. researchgate.netfrontiersin.org Within this complex landscape, lysosulfatide emerges as a key area of investigation. It is a member of the "lyso-" sphingolipid subcategory, which includes sphingolipids that lack a fatty acyl group but possess a headgroup attached to the 1-hydroxyl position. mdpi.com The study of such deacylated forms is crucial as they often accumulate in sphingolipid storage diseases, serving as important biomarkers and contributing to the pathology of these conditions. mdpi.com

This compound as a Deacylated Sulfoglycosphingolipid

This compound, also known as sulfogalactosylsphingosine or psychosine-3'-sulfate ester, is chemically defined as the deacylated form of sulfatide. ontosight.airesearchgate.netresearchgate.net Sulfatides (B1148509) are sulfoglycosphingolipids, a class of glycolipids containing a sulfate (B86663) group. wikipedia.org Specifically, sulfatide consists of a ceramide backbone (composed of a sphingoid base and a fatty acid) linked to a galactose sugar that is esterified with a sulfate group at the 3' position. researchgate.netgoogle.comasau.ru this compound is formed when the fatty acid chain is removed from the ceramide moiety of sulfatide. researchgate.netresearchgate.net This structural modification significantly alters its physicochemical properties, rendering it more water-soluble than its acylated counterpart.

The biosynthesis of its precursor, sulfatide, begins in the endoplasmic reticulum with the synthesis of galactosylceramide (GalCer) from ceramide and UDP-galactose. jneurosci.orgnih.gov GalCer is then transported to the Golgi apparatus, where the enzyme cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose residue, forming sulfatide. jneurosci.orgnih.govfrontiersin.org The degradation of sulfatide occurs in the lysosomes, a process catalyzed by the enzyme arylsulfatase A (ASA), which hydrolyzes the sulfate ester bond. jneurosci.orgnih.gov The deacylation of sulfatide to form this compound is carried out by the lysosomal enzyme acid ceramidase. researchgate.net

Historical Perspectives in Glycosphingolipid Research

The study of glycosphingolipids dates back to the late 19th century with their discovery by Johannes Thudichum during his investigation of the chemical composition of the human brain. nih.gov These complex lipids were initially found to accumulate in the tissues of patients with "storage disorders," such as Tay-Sachs disease, in the 1940s. nih.gov Their intricate structures, consisting of a glycan portion attached to a hydrophobic ceramide tail, led to them being named "sphingolipids" after the enigmatic Sphinx. nih.gov

Research into specific glycosphingolipids like sulfatide and its deacylated form, this compound, gained momentum with the understanding of their roles in the myelin sheath and the pathogenesis of certain diseases. wikipedia.orgucl.ac.uk A significant milestone was the identification of arylsulfatase A (ASA) deficiency as the cause of metachromatic leukodystrophy (MLD), a lysosomal storage disease characterized by the accumulation of sulfatide. pnas.orgelsevier.es Subsequently, increased concentrations of this compound were also found in the tissues of MLD patients, implicating it as a key cytotoxic compound in the disease's pathology. researchgate.netpnas.orglimes-institut-bonn.de

Significance in Contemporary Lipid Biology Investigations

In modern lipid biology, this compound is recognized as a bioactive lipid mediator with diverse physiological and pathological roles. ontosight.ai Its accumulation is a hallmark of metachromatic leukodystrophy (MLD), and it is considered a major factor in the pathogenesis of this neurodegenerative disease. researchgate.netpnas.org Elevated levels of this compound have been shown to be cytotoxic, potentially through the inhibition of crucial enzymes like protein kinase C and cytochrome c oxidase. researchgate.netpnas.org

Beyond its role in MLD, this compound is implicated in various cellular signaling pathways. It can act as an extracellular signal, influencing cell migration and morphology. medchemexpress.comnih.gov Studies have shown that this compound can regulate the motility of neural precursor cells by inducing a rapid increase in intracellular calcium, leading to process retraction. nih.gov Furthermore, this compound has been found to have anticoagulant properties, inhibiting thrombin generation by binding to factor Xa. plos.org Its presence in high-density lipoprotein (HDL) particles also suggests a role in lipid transport and metabolism. plos.orgresearchgate.net The ongoing research into this compound continues to unveil its complex involvement in cellular function and its potential as a biomarker and therapeutic target for various diseases. researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO10S B1235030 Lysosulfatide

Properties

Molecular Formula

C24H47NO10S

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22+,23-,24+/m0/s1

InChI Key

BXSULSOCJNTUJS-YTBMLWRQSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O

Synonyms

lysosulfatide
psychosine-3'-sulfate este

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Lysosulfatide

Precursor Compounds and Origin

The formation of lysosulfatide is primarily linked to two main precursor molecules: sulfatide and, putatively, psychosine (B1678307).

Sulfatide as the Primary Precursor

Sulfatide, or 3-O-sulfogalactosylceramide, is a major acidic glycosphingolipid, particularly abundant in the myelin sheaths of the nervous system. nih.gov It is widely considered the primary precursor to this compound. researchgate.netresearchgate.net this compound, also known as sulfogalactosylsphingosine, is formed through the deacylation of sulfatide, a process that involves the removal of the N-linked fatty acid from the ceramide backbone of sulfatide. nih.govresearchgate.netnih.gov

The accumulation of both sulfatide and this compound is a hallmark of metachromatic leukodystrophy (MLD), a lysosomal storage disorder caused by a deficiency of the enzyme arylsulfatase A (ASA). nih.govnih.gov In MLD, the impaired degradation of sulfatide leads to its accumulation and subsequent conversion to this compound. nih.gov

Psychosine as a Proposed Anabolic Precursor

An alternative, anabolic pathway for this compound synthesis has been proposed, involving the direct sulfation of psychosine (galactosylsphingosine). nih.gov Psychosine itself is a precursor to galactosylceramide, a key component of myelin. researchgate.netnih.gov This hypothesis suggests that under certain conditions, psychosine can be directly sulfated to form this compound, bypassing the typical synthesis route from sulfatide. nih.gov This de novo synthesis from sphingosine (B13886) is another postulated mechanism. capes.gov.br

Enzymatic Synthesis Pathways

The enzymatic processes leading to this compound formation are complex and not fully elucidated. However, a key enzyme has been identified in the proposed anabolic pathway involving psychosine.

Involvement of Galactose-3-Sulfotransferase-1 in Psychosine Sulfation

The enzyme Galactose-3-O-sulfotransferase 1 (GAL3ST1), also known as cerebroside sulfotransferase, is responsible for the sulfation of galactosylceramide to form sulfatide. genecards.orgresearchgate.net It has been proposed that this enzyme may also catalyze the sulfation of psychosine to directly produce this compound. nih.govwellnessadvocate.com This enzyme, also referred to as psychosine sulfotransferase, facilitates the transfer of a sulfate (B86663) group from 3'-phosphoadenylyl sulfate to galactosylsphingosine, yielding psychosine sulfate (this compound). wikipedia.org

Catabolic Pathways and Degradation

The breakdown of this compound is a critical process for maintaining cellular homeostasis. This degradation primarily occurs within the lysosomes.

Lysosomal Degradation Mechanisms

The primary enzyme responsible for the degradation of sulfatides (B1148509), and by extension this compound, is arylsulfatase A (ASA). nih.govd-nb.info ASA catalyzes the initial step in the breakdown of these molecules by hydrolyzing the sulfate ester bond. researchgate.net In the context of MLD, the deficiency of ASA leads to the accumulation of both sulfatide and this compound within the lysosomes. nih.govd-nb.info The degradation of sulfatide within the lysosome is a sequential process that begins with desulfation by ASA, followed by the removal of the galactose residue by galactosylceramidase, and finally the cleavage of the fatty acid by acid ceramidase. nih.gov

Role of Arylsulfatase A (ASA) in Desulfation

Arylsulfatase A (ASA) is the lysosomal enzyme responsible for the initial step in the degradation of sulfatide (3-O-sulfogalactosylceramide). ucl.ac.uknih.govelabscience.com Its principal function is to catalyze the hydrolysis of the sulfate ester bond on the galactose moiety of sulfatide, a process known as desulfation. researchgate.netresearchgate.nettandfonline.comduke.edu This reaction yields galactosylceramide and an inorganic sulfate molecule. researchgate.netnih.gov

The crucial role of ASA is underscored by the pathological consequences of its deficiency. Inherited mutations in the ARSA gene, which encodes the ASA enzyme, lead to a significant reduction in its catalytic activity. medlineplus.govdovepress.com This enzymatic defect causes Metachromatic Leukodystrophy (MLD), a severe lysosomal storage disorder characterized by the massive accumulation of undegraded sulfatide within cells, particularly the myelin-producing oligodendrocytes and Schwann cells. caymanchem.comnih.govpnas.orgnih.gov This buildup disrupts myelin integrity, leading to progressive demyelination in the central and peripheral nervous systems. tandfonline.compnas.org In addition to sulfatide, its deacylated form, this compound, also accumulates in MLD, contributing to the disease's pathology. nih.govnih.govnih.gov

Essentiality of Sphingolipid Activator Protein Saposin B

The enzymatic activity of Arylsulfatase A in the dense, membrane-rich environment of the lysosome is critically dependent on a non-enzymatic cofactor, Saposin B (Sap B). nih.govresearchgate.netnih.gov Saposins are a group of four small glycoproteins that facilitate the degradation of various sphingolipids. amegroups.orgnih.gov Specifically, Saposin B is indispensable for the desulfation of sulfatide. ucl.ac.ukresearchgate.netnih.gov

Saposin B functions by binding to the sulfatide molecule embedded within the intralysosomal membranes, extracting it, and presenting it in a soluble form to the active site of the water-soluble ASA enzyme. researchgate.netnih.govnih.govuniprot.orguniprot.org This action as a "liftase" overcomes the physical challenge of an aqueous enzyme accessing its lipid substrate. amegroups.orgmdpi.com The interaction is highly specific, as other saposins like A, C, or D cannot effectively substitute for Sap B in this role. researchgate.netnih.gov The entire process is optimized for the acidic environment of the lysosome, with a pH optimum around 4.3. nih.gov A deficiency in Saposin B, much like a deficiency in ASA, impairs sulfatide degradation and results in a clinical picture of Metachromatic Leukodystrophy, highlighting its essential role in this metabolic pathway. nih.govnih.govnih.gov

Non-Lysosomal Degradation Pathways

While the lysosome is the primary site for sulfatide catabolism, evidence has emerged for alternative, non-lysosomal degradation pathways. nih.govpnas.org These pathways are particularly relevant in understanding the formation of this compound, which is sulfatide lacking its N-linked fatty acid. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH)-Mediated Hydrolysis of Sulfatide

A significant discovery in the non-lysosomal metabolism of sulfatide is the role of Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH, an enzyme primarily known for its role in degrading endocannabinoids, has been shown to possess endo-N-deacylase activity towards sulfatide. nih.govuni.lu This means it can directly cleave the N-acyl linkage of sulfatide, releasing the fatty acid and forming this compound. nih.gov

This finding was initially unexpected, as FAAH is an integral membrane protein located in the endoplasmic reticulum, physically separate from the lysosomal compartment where sulfatide degradation typically occurs. nih.gov However, it is hypothesized that under conditions of lysosomal storage, such as in MLD, the accumulating sulfatide may be transported to other cellular compartments, including the endoplasmic reticulum, where it becomes a substrate for FAAH. nih.gov This hypothesis is supported by research showing that overexpressing FAAH in ASA-deficient cells leads to sulfatide hydrolysis. nih.govnih.gov Furthermore, genetic deletion of FAAH in a mouse model of MLD resulted in decreased levels of this compound in the brain, confirming its in vivo contribution to this compound formation. nih.govnih.gov

Identification of Endo-N-Deacylase Activity

The formation of this compound through the direct deacylation of sulfatide points to the existence of enzymes with endo-N-deacylase activity. nih.gov Research using ASA-deficient macrophages and microglial cells demonstrated an inherent ability to cleave the fatty acid from sulfatide, providing direct evidence for such an enzymatic activity independent of ASA. nih.govnih.gov FAAH was subsequently identified as the enzyme responsible for this activity in those specific cell models. nih.gov While FAAH is a key player, the existence of other, yet-to-be-identified, endo-N-deacylases that could contribute to sulfatide hydrolysis remains a possibility. nih.gov For context, other enzymes, such as a bacterial sphingolipid ceramide N-deacylase, are known to hydrolyze the N-acyl bond in a variety of sphingolipids, including sulfatide. sigmaaldrich.comresearchgate.net

Metabolic Intermediates and Downstream Products

The metabolic pathways involving this compound lead to the formation of other significant bioactive molecules.

Formation of Psychosine from this compound by ASA

Once formed, this compound can itself be a substrate for Arylsulfatase A (ASA). nih.gov In a subsequent metabolic step, ASA catalyzes the desulfation of this compound. This reaction removes the sulfate group from the galactose moiety, resulting in the formation of psychosine (galactosylsphingosine). nih.govoup.com This metabolic link is supported by studies in mouse models with combined deficiencies of saposin A and B. In these animals, the block in sulfatide degradation (due to Sap B deficiency) leads to a corresponding decrease in the downstream flux from this compound to psychosine. oup.comoup.com

Generation of Ceramide and Sphingosine

The metabolic processing of this compound can result in the formation of the fundamental sphingolipid building blocks, sphingosine and ceramide. This conversion is not a single reaction but a multi-step enzymatic cascade that first involves the catabolism of this compound to sphingosine, which can then be utilized in the synthesis of ceramide through the salvage pathway.

Pathway to Sphingosine

The generation of sphingosine from this compound is a degradative process that occurs within the lysosome. It involves the sequential removal of the sulfate and galactose moieties from the this compound molecule (sulfogalactosylsphingosine).

Desulfation: The initial step is catalyzed by the lysosomal enzyme Arylsulfatase A (ASA) . actamedicamarisiensis.ro This enzyme hydrolyzes the 3-O-sulfate ester bond on the galactose residue of this compound. researchgate.net The product of this reaction is galactosylsphingosine, a molecule also known as psychosine.

Degalactosylation: The resulting galactosylsphingosine then serves as a substrate for the enzyme β-galactocerebrosidase (GALC) . researchgate.net GALC cleaves the β-glycosidic bond, releasing the galactose sugar and yielding free sphingosine . researchgate.net

The following table summarizes the enzymatic reactions involved in the conversion of this compound to sphingosine.

StepSubstrateEnzymeProductReaction Description
1This compound (Sulfogalactosylsphingosine)Arylsulfatase A (ASA)Galactosylsphingosine (Psychosine)Hydrolysis and removal of the sulfate group from the galactose moiety. actamedicamarisiensis.roresearchgate.net
2Galactosylsphingosine (Psychosine)β-galactocerebrosidase (GALC)SphingosineHydrolysis and removal of the galactose sugar to release the sphingoid base. researchgate.net

Pathway to Ceramide via Sphingolipid Salvage

Ceramide is not a direct catabolic product of this compound. Instead, its formation relies on the sphingolipid salvage pathway , which recycles the sphingosine generated from the breakdown of complex sphingolipids, including this compound. researchgate.netwikipedia.orgresearchgate.net This pathway is a critical mechanism for cellular homeostasis, allowing for the reuse of sphingoid bases to synthesize new ceramides.

Re-acylation of Sphingosine: The key step in this pathway is the N-acylation of the free sphingosine molecule. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS) , which are located in the endoplasmic reticulum. basicmedicalkey.commdpi.com

Formation of Ceramide: Ceramide synthases facilitate the formation of an amide bond between the amino group of sphingosine and the carboxyl group of a fatty acid, which is supplied by a fatty acyl-CoA donor. basicmedicalkey.com The result of this reaction is the formation of ceramide . There are six identified ceramide synthase enzymes in mammals (CerS1-6), each exhibiting specificity for fatty acids of different chain lengths, which gives rise to a diverse population of ceramide molecules. mdpi.comfrontiersin.org

The table below details the final step in generating ceramide from the sphingosine derived from this compound.

StepSubstrateEnzyme FamilyProductReaction Description
3Sphingosine + Fatty Acyl-CoACeramide Synthases (CerS1-6)CeramideN-acylation of sphingosine by transferring a fatty acid from a fatty acyl-CoA donor. researchgate.netbasicmedicalkey.com

Cellular and Molecular Biology of Lysosulfatide

Subcellular Localization and Trafficking Mechanisms

The precise location of lysosulfatide within the cell is critical to understanding its biological functions and its role in pathology. Its distribution is primarily dictated by the metabolism of its precursor, sulfatide, and the cellular machinery responsible for lipid transport.

Presence in Plasma Membranes and Lipid Rafts

While sulfatide is a known component of the outer leaflet of the cell membrane and is particularly enriched in myelin, the presence of this compound in these locations is less direct. frontiersin.orgnih.gov Sulfatides (B1148509) are integral to the formation of lipid rafts, which are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. frontiersin.orgnih.govwikipedia.orgmdpi.com These rafts serve as platforms for signal transduction and protein trafficking. frontiersin.orgwikipedia.org The deacylation of sulfatide to this compound can disrupt these lipid rafts, suggesting a potential, albeit transient, presence of this compound in these membrane domains. It is hypothesized that this compound contributes to disease pathology through the disruption of lipid rafts.

Lipid rafts are crucial for various cellular signaling processes. nih.govmdpi.comembopress.org The specific composition of lipids, including cholesterol and various sphingolipids, defines the properties of these domains. embopress.org The introduction of this compound, even at low levels, could alter the delicate balance of these microdomains, thereby affecting cellular function.

Intralysosomal Accumulation Dynamics

Under normal physiological conditions, this compound is present at very low levels in cells. However, in the context of certain lysosomal storage disorders, its accumulation becomes a defining pathological feature. Specifically, in metachromatic leukodystrophy (MLD), a deficiency in the enzyme arylsulfatase A (ASA) leads to the inability to degrade sulfatide and this compound. d-nb.infonih.govresearchgate.net This enzymatic block results in the progressive intralysosomal accumulation of both lipids in various tissues, most notably in the nervous system, kidneys, and gallbladder. d-nb.info

Studies using animal models of MLD, such as the ASA-deficient mouse, have provided detailed insights into the dynamics of this accumulation. In these mice, this compound levels in the brain begin to increase significantly after one month of age compared to normal mice. nih.govresearchgate.net This accumulation correlates with the onset of demyelination and neuromotor deficits, highlighting the pathogenic role of this compound. nih.govcaymanchem.com Research has shown that lysosphingolipids, including this compound, can directly induce multiple lysosomal dysfunctions, such as altering lysosomal pH and impairing the degradation of other lipids. plos.org The accumulation of these lipids within lysosomes is a key driver of cellular toxicity in lysosomal storage disorders. plos.org

Molecular Interactions and Binding Partners

This compound's biological effects are mediated through its interactions with various proteins. These interactions can modulate enzymatic activity, influence protein aggregation, and interfere with normal cellular processes.

Protein-Lysosulfatide Interactions

The unique chemical structure of this compound, particularly its free amine group and sulfated galactose moiety, facilitates specific interactions with a range of proteins.

Recent research has uncovered a novel role for this compound in the regulation of blood coagulation. Studies have demonstrated that this compound can directly bind to Factor Xa (fXa), a critical enzyme in the coagulation cascade. plos.orgnih.gov This interaction has an anticoagulant effect, as it inhibits the generation of thrombin by the prothrombinase complex. plos.orgnih.gov

The binding of this compound to fXa is distinct from other known inhibitors. It does not inhibit the enzymatic active site of fXa directly but rather binds to a different domain on the fXa molecule. plos.org This interaction is dependent on the free amine group of this compound, as N-acetylated sulfatide does not exhibit the same anticoagulant properties. plos.org Surface plasmon resonance and fluorescence studies have confirmed a direct interaction between this compound and fXa. plos.org This finding suggests that certain sphingolipids may act as endogenous modulators of coagulation.

Table 1: Research Findings on this compound and Factor Xa Interaction

FindingMethod(s) UsedReference(s)
This compound prolongs Factor Xa one-stage plasma clotting assays, demonstrating anticoagulant activity.Clotting assays plos.org
This compound inhibits prothrombin activation in purified systems containing Factor Xa and Factor Va.Purified protein assays plos.orgnih.gov
The free amine group of this compound is essential for its anticoagulant effect.Comparison with N-acetyl-sulfatide plos.org
This compound binds directly to Factor Xa, independent of the Gla domain.Surface Plasmon Resonance, Fluorescence Spectroscopy plos.org

Alpha-synuclein (B15492655) is a protein centrally implicated in the pathogenesis of Parkinson's disease and other synucleinopathies. researchgate.net Emerging evidence suggests a link between lysosomal storage disorders and the aggregation of alpha-synuclein. researchgate.net Specifically, molecular dynamics simulations have indicated that this compound, but not sulfatide, can directly interact with alpha-synuclein. researchgate.net

This interaction is thought to occur through the amine group of this compound binding to a region of alpha-synuclein near amino acid residues H50, G51, and A53. researchgate.net Notably, this region is also the location of several missense mutations associated with familial Parkinson's disease that enhance alpha-synuclein aggregation. researchgate.netnih.gov The binding of lipids like this compound can influence the misfolding and aggregation of alpha-synuclein. researchgate.netnih.gov This interaction provides a potential molecular link between sphingolipid metabolism and the development of alpha-synuclein pathology.

Recognition by CD1d on Immune Cells (e.g., iNKT Cells)

Lipid-Lysosulfatide Interactions and Membrane Modulation

The interaction of this compound with other lipids and its influence on membrane properties are critical aspects of its biological activity. frontiersin.orgmdpi.com As a sphingolipid, this compound is a component of cellular membranes and can influence the organization and fluidity of the lipid bilayer. nih.govplos.org The negatively charged sulfate (B86663) group on the galactose moiety of this compound can lead to lateral charge repulsion, which perturbs its packing within the membrane. nih.gov

The presence of other lipids, such as sphingomyelin (B164518) and cholesterol, can modulate the distribution of sulfatides within the membrane. nih.gov In the presence of sphingomyelin, sulfatide tends to co-localize with sphingomyelin and cholesterol in specific membrane domains, often referred to as lipid rafts. nih.gov These specialized membrane microdomains are important for signal transduction and protein trafficking. nih.gov

The physical properties of this compound and its interactions with other lipids can also affect the function of membrane-associated proteins. The conformation of sulfatide itself can change upon binding to proteins, which in turn can influence protein-protein interactions and subsequent cellular signaling. nih.gov For example, the interaction of sulfatide with certain proteins can induce a conformational change in the sulfatide headgroup from a bent to an extended form, potentially increasing binding affinity and triggering downstream events. nih.gov

Receptor-Mediated Signaling Pathways

Extracellular Signaling via S1P3 Receptor Involvement

This compound can act as an extracellular signaling molecule, with some of its effects being potentially mediated through the sphingosine-1-phosphate receptor 3 (S1P3), a G protein-coupled receptor. plos.orgahajournals.org This receptor is also a target for other lysophospholipids like sphingosine-1-phosphate (S1P) and sphingosylphosphorylcholine (B14255). ahajournals.org

In endothelial cells, lysophospholipids present in high-density lipoprotein (HDL) particles, including this compound, are thought to activate S1P3, leading to the activation of endothelial nitric oxide synthase (eNOS). ahajournals.org However, the signaling pathways can be complex and may differ depending on the cell type and the specific lysophospholipid. For instance, while both S1P and this compound can trigger calcium influx and Akt phosphorylation in certain cell lines, the involvement of specific G proteins (Gq and Gi/o) can vary. kyoto-u.ac.jp

Interestingly, while some studies suggest a role for S1P3 in mediating this compound's effects, other research indicates that not all actions of this compound are dependent on this receptor. nih.gov In a neural precursor cell line, for example, the effects of this compound on cell motility were not blocked by S1P3 inhibitors, despite the expression of the receptor by these cells. nih.gov This suggests the existence of alternative or additional signaling pathways for this compound.

Influence on Cellular Processes

Regulation of Neural Precursor Cell Motility

This compound has been shown to act as an extracellular signal that regulates the motility of neural precursor cells. nih.govnih.govmedchemexpress.com Specifically, in the B35 neuroblastoma cell line, this compound rapidly induces process retraction and cell rounding, thereby inhibiting cell migration. nih.gov

The signaling mechanism underlying this effect involves a rapid increase in the intracellular calcium concentration ([Ca2+]i) upon stimulation with this compound. nih.gov This calcium influx is the direct trigger for the collapse of cellular processes. While these neural precursor cells express the S1P3 receptor, which is a known receptor for this compound in other contexts, experiments using S1P3 inhibitors have demonstrated that this receptor is not responsible for mediating the observed effects on cell motility. nih.gov This points to a distinct, S1P3-independent signaling pathway for this compound in these cells.

The regulation of neural precursor cell motility by this compound may have physiological and pathological relevance. nih.gov Elevated levels of this compound can occur under conditions such as the breakdown of the blood-brain barrier or in lysosomal storage disorders like metachromatic leukodystrophy, where the accumulation of sulfatides and lysosulfatides is a key feature. nih.govresearchgate.net In these contexts, the inhibitory effect of this compound on cell migration could impact neural development and repair processes. nih.gov

Cell LineEffect of this compoundSignaling MechanismS1P3 Involvement
B35 NeuroblastomaInhibition of migration (process retraction, cell rounding)Rapid increase in intracellular calcium ([Ca2+]i)No

Impact on Protein Kinase C Activity

This compound, the deacylated form of sulfatide, has been identified as a potent inhibitor of protein kinase C (PKC). pnas.orgresearchgate.net In vitro studies have demonstrated that this compound can significantly reduce PKC activity. Specifically, a concentration of 150 μM of this compound resulted in a 50% inhibition of this crucial enzyme. nih.govresearchgate.net This inhibitory effect on PKC suggests that the accumulation of this compound, as seen in certain pathological conditions like metachromatic leukodystrophy (MLD), could disrupt normal cellular signaling pathways. nih.gov The mechanism of inhibition is thought to involve the interaction of this compound with the regulatory domain of PKC, thereby preventing its activation. nih.gov

The inhibitory action of this compound on PKC is considered a key aspect of its cytotoxic nature. nih.govresearchgate.net By interfering with PKC-mediated signaling, which is vital for processes such as cell growth and differentiation, this compound may contribute to the cellular dysfunction observed in diseases characterized by its accumulation. nih.govnih.gov The disruption of lipid raft architecture by this compound accumulation might also play a role in deregulating signal activity, including that mediated by PKC. nih.gov

Parameter Finding Reference
Effect on PKC Potent inhibitor pnas.orgresearchgate.net
Inhibitory Concentration (IC50) 150 μM for 50% inhibition nih.govresearchgate.net
Proposed Mechanism Interaction with PKC regulatory domain nih.gov
Cellular Implication Disruption of signaling pathways nih.gov

Effects on Cytochrome C Oxidase Activity

Research has shown that this compound exerts an inhibitory effect on cytochrome c oxidase, a critical enzyme complex in the mitochondrial electron transport chain. nih.govresearchgate.net Studies have reported that concentrations of this compound between 50 and 100 μM can inhibit the activity of this enzyme. nih.govresearchgate.net This inhibition of cytochrome c oxidase by this compound is dose-dependent. nih.gov

The accumulation of this compound in tissues, particularly in the nervous system, and its subsequent inhibition of cytochrome c oxidase are thought to be contributing factors to the demyelination process seen in metachromatic leukodystrophy. nih.gov The cytotoxic properties of this compound are, at least in part, attributed to its ability to interfere with mitochondrial function through the inhibition of key respiratory enzymes like cytochrome c oxidase. nih.gov

Parameter Finding Reference
Effect on Cytochrome C Oxidase Inhibition of activity nih.govresearchgate.net
Inhibitory Concentration 50-100 μM nih.govresearchgate.net
Dose-Response Inhibition is dose-dependent nih.gov
Pathological Implication Potential contributor to demyelination nih.gov

Modulation of Endothelial Cell Functions

This compound, often found associated with high-density lipoproteins (HDL), plays a role in modulating various functions of endothelial cells. ahajournals.orgnih.gov One of its significant effects is the protection of endothelial cells from apoptosis (programmed cell death) induced by growth factor deprivation. ahajournals.orgnih.gov This protective effect is comparable to that of native HDL and is mediated through the activation of the protein kinase Akt, a key transducer of anti-apoptotic signals. nih.gov

Furthermore, this compound can influence the expression of adhesion molecules on endothelial cells. It has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of E-selectin, a molecule involved in the initial steps of inflammation and atherosclerosis. nih.gov This inhibition occurs at both the mRNA and protein levels, leading to a reduced number of E-selectin molecules on the endothelial cell surface. nih.gov The mechanism behind this effect involves G-protein-coupled receptors and the activation of protein kinase Akt. nih.gov

This compound also contributes to the vasorelaxant properties of HDL. nih.gov It can cause eNOS-dependent relaxation of precontracted aortic rings, an effect mediated through the lysophospholipid receptor S1P3. ahajournals.orgnih.govahajournals.org This suggests a role for this compound in regulating vascular tone and endothelial health.

Function Effect of this compound Mediators/Pathways Reference
Cell Survival Protects against apoptosisActivation of Protein Kinase Akt ahajournals.orgnih.gov
Adhesion Molecule Expression Inhibits TNF-α-induced E-selectin expressionG-protein-coupled receptors, Protein Kinase Akt nih.gov
Vasorelaxation Induces eNOS-dependent relaxationLysophospholipid receptor S1P3 ahajournals.orgnih.govahajournals.org

Role in Biological Systems and Organismal Contexts

Nervous System Biology

Within the nervous system, lysosulfatide is implicated in several critical processes, from maintaining the integrity of the myelin sheath to influencing the development and signaling of neurons.

Involvement in Myelin Homeostasis and Axo-Glial Junctions

Sulfatide, and by extension its metabolite this compound, is crucial for the proper formation and maintenance of the myelin sheath, the protective covering of nerve axons. ucl.ac.ukresearchgate.net It is essential for the stability of myelin and the formation of the axo-glial junctions at the paranodes, which are critical for rapid nerve impulse conduction. ucl.ac.ukresearchgate.netresearchgate.netresearchgate.netacs.org Alterations in sulfatide metabolism, which can lead to changes in this compound levels, are associated with myelin deterioration. ucl.ac.ukresearchgate.netresearchgate.net In conditions like metachromatic leukodystrophy (MLD), a deficiency in the enzyme arylsulfatase A leads to the accumulation of both sulfatide and the cytotoxic this compound, resulting in severe demyelination. researchgate.netnih.govnih.govnih.govuu.nlnih.govtandfonline.com The accumulation of this compound is thought to contribute significantly to the pathology of MLD. d-nb.inforesearchgate.net Studies in mouse models of MLD have shown that increased levels of this compound in the brain correlate with the disease's progression. nih.govnih.gov

Biological ProcessRole of Sulfatide/LysosulfatideAssociated Pathologies
Myelin HomeostasisEssential for myelin stability and maintenance. ucl.ac.ukdovepress.comMyelin deterioration, demyelination. ucl.ac.ukresearchgate.netresearchgate.net
Axo-Glial JunctionsCrucial for the proper formation of paranodal junctions. ucl.ac.ukresearchgate.netresearchgate.netresearchgate.netacs.orgImpaired nerve conduction.
Metachromatic Leukodystrophy (MLD)Accumulation due to arylsulfatase A deficiency. researchgate.netnih.govnih.govnih.govuu.nlnih.govtandfonline.comSevere demyelination and neurodegeneration. uu.nl

Contribution to Neurodevelopmental Processes

This compound has been shown to influence the behavior of neural precursor cells. Research indicates that this compound can inhibit the migration of these cells through a calcium-mediated process that leads to cell process collapse. nih.govnih.govnih.govoup.com This suggests a potential role for this compound in regulating the intricate processes of neurodevelopment, where the precise migration and differentiation of neural precursors are essential for forming a functional nervous system. While the absence of certain sphingolipids, including those related to sulfatide, can be compatible with normal neural development initially, it can lead to late-onset axon and myelin sheath degeneration. ucl.ac.uk

Influences on Neuronal Signaling and Plasticity

The involvement of sulfatides (B1148509) in neuronal signaling and plasticity is an area of active investigation. Alterations in sulfatide metabolism can lead to synaptic dysfunction. ucl.ac.ukresearchgate.netresearchgate.netresearchgate.net this compound, at micromolar concentrations, has been shown to inhibit protein kinase C and cytochrome c oxidase activity, both of which are critical for various cellular signaling pathways. nih.gov Furthermore, sulfatides have been implicated in the regulation of ion channels, which are fundamental to neuronal signaling. ucl.ac.ukresearchgate.net While direct research on this compound's specific role in neuronal plasticity is ongoing, its influence on key signaling molecules and its association with synaptic dysfunction suggest a significant impact.

Immune System Modulation

Beyond the nervous system, this compound plays a crucial role in modulating the immune system, particularly through its interaction with specific immune cells.

Role in Antigen Presentation by CD1d

This compound, along with sulfatide, can be presented as a lipid antigen by the CD1d molecule. aai.orgnih.govnih.govresearchgate.net CD1d is a non-polymorphic, MHC class I-like molecule that presents lipid antigens to a specialized group of T cells called Natural Killer T (NKT) cells. nih.govfrontiersin.org The presentation of sulfatide and this compound by CD1d is a key mechanism through which these lipids can influence immune responses. aai.orgresearchgate.net Interestingly, studies have shown that different isoforms of sulfatide, including this compound, can have varying potencies in stimulating NKT cells. acs.orgnih.gov

Activation of Invariant Natural Killer T (iNKT) Cells

Invariant Natural Killer T (iNKT) cells are a subset of NKT cells that play a significant role in regulating immune responses in various contexts, including cancer and autoimmune diseases. nih.govoup.com Research has demonstrated that human iNKT cells can recognize and be activated by sulfatide and this compound presented by CD1d. aai.orgnih.gov In fact, some studies suggest that this compound is a more potent activator of human iNKT cells compared to other sulfatide isoforms. aai.org However, other research indicates that while many sulfatides can activate iNKT cells, this compound can actually inhibit their activation and suppress the activation induced by other potent antigens. nih.govoup.com This suggests a complex and potentially dual role for this compound in modulating iNKT cell function, which may have implications for immunosuppression in conditions like glioblastoma. nih.govoup.com

Immune Cell InteractionRole of this compoundFunctional Outcome
Antigen PresentationPresented by CD1d molecules. aai.orgnih.govnih.govresearchgate.netRecognition by NKT cells.
iNKT Cell ActivationCan act as both an activator and an inhibitor. aai.orgnih.govoup.comModulation of immune responses.

Involvement in Inflammatory Responses

This compound is recognized as a lipid that can modulate immune and inflammatory responses. Evidence suggests that its effects can be context-dependent, sometimes promoting and at other times inhibiting inflammatory processes.

One key interaction is with specific immune cells known as Natural Killer T (NKT) cells. Human invariant NKT (iNKT) cells, a type of innate-like lymphocyte, can directly recognize this compound when it is presented by the CD1d molecule. aai.org This recognition suggests a role for this compound in the endogenous activation of these T cells, which could be a significant feature in neuroinflammatory diseases like multiple sclerosis. aai.org

In the context of intestinal inflammation, such as ulcerative colitis, type II NKT cells that react to this compound have been implicated in promoting the inflammatory response. frontiersin.org These specific NKT cells were found to produce Interleukin-13 (IL-13), a cytokine involved in inflammatory processes. frontiersin.org This is distinct from liver-resident type II NKT cells, which may secrete different cytokines upon activation. frontiersin.org

Conversely, activation of type II NKT cells by sulfatide, a closely related compound, has shown protective effects in certain inflammatory conditions. frontiersin.org For instance, it can inhibit inflammatory liver diseases and has demonstrated a beneficial role in a mouse model of sepsis by reducing pro-inflammatory cytokines like TNFα and IL-6. frontiersin.org While these findings relate to sulfatide, they highlight the potential for related lipids like this compound to have complex, immunomodulatory roles. Alterations in the metabolism of sulfatide and, by extension, this compound, are thought to contribute to inflammation observed in various conditions associated with myelin pathology. researchgate.net

Coagulation System

This compound demonstrates significant activity within the blood coagulation cascade, primarily functioning as an anticoagulant.

Anticoagulant Activity and Mechanism

This compound exhibits robust anticoagulant activity by prolonging clotting times, as demonstrated in factor Xa (fXa)-initiated plasma clotting assays. plos.orgnih.govomicsdi.org Its mechanism is distinct from many other anticoagulants as it does not directly inhibit the enzymatic active site of fXa. plos.orgnih.gov Instead, its anticoagulant effect is achieved by binding to fXa at a location separate from the enzyme's Gla domain. plos.orgnih.gov This interaction inhibits fXa when the enzyme is bound to either phospholipids (B1166683) or its cofactor, factor Va (fVa). plos.orgnih.gov

Surface plasmon resonance and fluorescence spectroscopy studies have confirmed a direct binding interaction between this compound and fXa. plos.orgnih.gov The structural features of this compound are crucial for this activity. Research using analogs of this compound revealed that the free primary amine group on the sphingosine (B13886) backbone is essential for its anticoagulant properties; its acetylation, as in N-acetyl-sulfatide, nullifies the anticoagulant effect. plos.orgnih.gov

Inhibition of Thrombin Generation

The primary anticoagulant effect of this compound is the inhibition of thrombin generation. plos.orgnih.gov It specifically targets the prothrombinase complex (also known as II-ase), which is composed of fXa and fVa assembled on a phospholipid surface. This complex is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa), a key enzyme in the formation of blood clots.

In studies using purified clotting factors, this compound was shown to inhibit over 90% of prothrombin activation in reaction mixtures containing the full prothrombinase complex. plos.orgnih.gov It effectively down-regulates the generation of thrombin without affecting the activity of thrombin itself on fibrin (B1330869) formation. nih.gov This indicates that this compound's point of intervention is upstream in the coagulation cascade, specifically at the level of the prothrombinase complex. nih.gov The inhibitory concentration (IC₅₀) of this compound in plasma clotting assays is approximately 26 μM. nih.gov

Inhibitory Effects of this compound on Coagulation
Assay / SystemFindingReference
Factor Xa-1-Stage Plasma Clotting AssayProlonged clotting time, demonstrating robust anticoagulant activity. plos.orgnih.gov
Purified Prothrombinase Complex (fXa/fVa/II/PL)Inhibited >90% of prothrombin (II) activation to thrombin (IIa). plos.orgnih.gov
Thrombin-initiated Clotting AssayNo inhibition, indicating it does not affect fibrin formation by thrombin. nih.gov
fXa Enzymatic Hydrolysis of Peptide SubstratesNo direct inhibition of the fXa active site. plos.orgnih.gov

Other Systemic Functions

Beyond inflammation and coagulation, this compound is a component of a major lipid transport system in the body.

Presence in High-Density Lipoprotein (HDL) Particles

This compound is a known constituent of high-density lipoprotein (HDL) particles circulating in the plasma. plos.org HDL particles are complex assemblies of lipids and proteins, including apolipoproteins, that play a crucial role in lipid transport and have various protective cardiovascular functions. ahajournals.orgahajournals.org

This compound, along with other lysosphingolipids like sphingosine-1-phosphate (S1P) and sphingosylphosphorylcholine (B14255) (SPC), is carried by HDL. ahajournals.orgnih.gov The association of these bioactive lipids with HDL is believed to contribute to the atheroprotective and anti-inflammatory effects of the lipoprotein. nih.gov For instance, HDL-associated lysolipids have been shown to be involved in signaling pathways that stimulate vasorelaxation and inhibit apoptosis. ahajournals.orgd-nb.info

The concentration of this compound within the HDL fraction of human plasma has been estimated to be in the range of 12–17 μM. plos.org This concentration is physiologically relevant, as it is within the range where this compound begins to exert its anticoagulant effects. researchgate.net

Characteristics of this compound in Biological Systems
ContextDetailReference
HDL AssociationPresent in High-Density Lipoprotein (HDL) particles. plos.org
Concentration in HDLEstimated at 12–17 μM in the HDL fraction of human plasma. plos.org
Anticoagulant IC₅₀~26 μM in plasma clotting assays. nih.gov
Inflammatory InteractionRecognized by human invariant NKT cells via CD1d. aai.org

Mechanisms in Pathophysiological Contexts

Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes of cells. sanfilippo.org.au This buildup is due to a deficiency in the activity of specific lysosomal enzymes responsible for breaking down these substances. sanfilippo.org.au The accumulation of these materials can lead to cellular dysfunction and a wide range of clinical symptoms affecting various organs, including the brain, liver, spleen, bones, and joints. sanfilippo.org.au

In the context of sphingolipidoses, a subgroup of LSDs, the accumulation of sphingolipids and their metabolic byproducts, such as lysosphingolipids, is a central feature. researchgate.net These disorders, which include Metachromatic Leukodystrophy (MLD), Gaucher disease, Fabry disease, and Krabbe disease, primarily impact the nervous and immune systems. researchgate.netuniversiteitleiden.nl The formation of lysosphingolipids occurs through the deacylation of the accumulating glycosphingolipids. universiteitleiden.nl

Cellular Dysfunction Associated with Lysosulfatide Accumulation

The accumulation of this compound within cells leads to a cascade of dysfunctional cellular processes. tandfonline.comresearchgate.net As sulfatides (B1148509) and lysosulfatides build up, the lysosomal-endosomal system becomes impaired, triggering secondary pathogenic events that can ultimately result in apoptosis (programmed cell death). tandfonline.com This cellular disruption is a key factor in the progressive demyelination seen in both the central and peripheral nervous systems of MLD patients. tandfonline.com

The instability of the lipid bilayer in MLD patients has been noted, and it's hypothesized that sulfatide and this compound may exert their toxic effects on myelin through different mechanisms. researchgate.net

This compound is considered a cytotoxic compound, and its accumulation is implicated in several cellular toxicity mechanisms that contribute to the pathology of MLD. nih.govresearchgate.net In-vitro studies have demonstrated its detrimental effects on various cellular functions. nih.gov

Key toxic effects of this compound include:

Enzyme Inhibition: this compound has been shown to inhibit the activity of crucial enzymes. For instance, at a concentration of 150 μM, it causes a 50% inhibition of protein kinase C, and at 50-100 μM, it inhibits cytochrome c oxidase activity. nih.govcaymanchem.com

Disruption of Lipid Rafts: It is suggested that this compound contributes to the disease pathology by disrupting lipid rafts, which are specialized membrane microdomains involved in vital cellular processes like signal transduction and membrane trafficking. researchgate.net

Impaired Cell Motility: this compound can regulate the motility of neural precursor cells, inhibiting their migration through a calcium-mediated process collapse. nih.govcaymanchem.com

Comparative Analysis with Other Lysosphingolipids in Disease Models

The pathogenic role of this compound in MLD shares similarities with other cytotoxic lysosphingolipids that accumulate in different lysosomal storage diseases. nih.gov A prominent example for comparison is psychosine (B1678307) (galactosylsphingosine), the toxic metabolite that accumulates in Krabbe disease (globoid cell leukodystrophy). universiteitleiden.nlnih.gov

FeatureThis compound (in MLD)Psychosine (in Krabbe Disease)Other Lysosphingolipids
Accumulating LipidSulfogalactosylsphingosineGalactosylsphingosineVaries by disease (e.g., Globotriaosylsphingosine in Fabry disease, Glucosylsphingosine in Gaucher disease) universiteitleiden.nlbiologists.comportlandpress.com
Primary Affected SystemCentral and Peripheral Nervous Systems (demyelination) nih.govd-nb.infoCentral and Peripheral Nervous Systems (demyelination, globoid cell formation) universiteitleiden.nlnih.govVaries; often includes nervous system, but also other organs like kidneys, heart, liver, and spleen biologists.comnih.gov
Proposed Toxic MechanismsInhibition of protein kinase C and cytochrome c oxidase, disruption of lipid rafts, impaired cell migration. nih.govresearchgate.netcaymanchem.comApoptosis of oligodendrocytes, interference with IGF-1 signaling, activation of phospholipase A2, activation of TDAG8 receptors leading to globoid cell formation. nih.govnih.govDisruption of lysosomal pH, induction of neuronal cell dysfunction, stimulation of pathological protein aggregation (e.g., α-synuclein by glucosylsphingosine). portlandpress.comnih.gov
Disease Model FindingsAccumulation in ASA-deficient mice correlates with a neuroinflammatory response and progressive neuropathy, though demyelination is less severe than in humans. pnas.orgnih.govnih.govAccumulation in twitcher mice (a model of Krabbe disease) leads to progressive paralysis and early death, closely mimicking the human disease. nih.govMouse models for diseases like Fabry and Gaucher show accumulation of their respective lysosphingolipids and recapitulate many aspects of the human diseases. biologists.com

The "psychosine hypothesis" in Krabbe disease posits that the accumulation of this toxic lipid is a primary driver of the clinical symptoms, including the severe demyelination and the formation of characteristic globoid cells. universiteitleiden.nl The mechanisms of psychosine toxicity are more extensively studied and are thought to involve multiple pathways, including the induction of apoptosis in oligodendrocytes and the activation of specific G protein-coupled receptors. nih.govnih.gov

Given the structural similarity between this compound and psychosine, it is reasonable to assume that some of their pathogenic mechanisms might overlap. nih.gov For instance, the disruption of lipid raft architecture by psychosine has been proposed as a model for how this compound might exert its damaging effects in MLD. nih.gov However, while both diseases involve severe demyelination, the formation of globoid cells is a hallmark of Krabbe disease and is not characteristic of MLD. nih.gov

Studies on mouse models of MLD and Krabbe disease have been instrumental in understanding the roles of these lysosphingolipids. In ASA-deficient mice, this compound accumulation is observed, providing a valuable tool to investigate its specific contributions to the disease process. nih.gov Similarly, the twitcher mouse model of Krabbe disease, which accumulates high levels of psychosine, has been crucial for dissecting the toxic effects of this lipid. nih.gov Substrate reduction therapy, aimed at inhibiting the synthesis of the precursor glycolipids, has shown promise in mouse models of both MLD and Krabbe disease by reducing the levels of both the primary storage lipid and their toxic lysosphingolipid derivatives. dntb.gov.uax-mol.netnih.gov

Genetic and Epigenetic Modifiers of this compound Levels

The concentration of this compound is primarily dictated by genetic factors, specifically mutations in the ARSA gene, but is also influenced by other genetic and potentially epigenetic modifiers that affect its metabolism.

Genetic Modifiers

The primary genetic determinant of this compound accumulation is the functional state of the arylsulfatase A (ARSA) enzyme, which is encoded by the ARSA gene on chromosome 22q. redalyc.org Over 189 different mutations in the ARSA gene have been identified, leading to varying degrees of enzyme deficiency. redalyc.org These mutations directly correlate with the clinical phenotype of MLD and, consequently, the extent of sulfatide and this compound accumulation. redalyc.orgelsevier.es The complete or near-complete absence of ARSA activity results in the severe infantile form of MLD, characterized by high levels of these lipids. elsevier.es

Furthermore, genes involved in the synthesis of the precursor, sulfatide, can also indirectly influence this compound levels. Ceramide galactosyltransferase (CGT) is a key enzyme in the biosynthesis of galactosylceramide, the direct precursor to sulfatide. researchgate.netx-mol.net Studies using a small molecule inhibitor of CGT in an MLD mouse model showed decreased levels of both sulfatides and this compound, highlighting that upstream substrate reduction can be an effective way to control the accumulation of these toxic metabolites. nih.govx-mol.net

Epigenetic Modifiers

The role of epigenetic modifications—such as DNA methylation and histone modifications—in directly regulating this compound levels is an emerging area of research. unife.itgoettingen-research-online.de While direct evidence linking specific epigenetic marks to this compound accumulation is limited, the epigenetic regulation of genes involved in its metabolism is a plausible mechanism. Epigenetic modifiers are enzymes that alter the epigenome, while epigenetic modulators are upstream signaling pathways that influence the activity of these modifiers. unife.itgoettingen-research-online.de

For lysosomal storage diseases in general, abnormal epigenetic regulation of genes related to lysosomal function and lipid metabolism has been identified as a potential pathogenic factor. nih.gov For instance, in Alzheimer's disease, abnormal DNA methylation of genes involved in lipid metabolism has been observed. nih.gov It is hypothesized that similar mechanisms could be at play in MLD. Epigenetic changes could influence the expression of the ARSA gene itself or other genes that act as modifiers, such as FAAH or genes in the sulfatide synthesis pathway. nih.govfrontiersin.org For example, changes in the methylation status of the ARSA gene promoter could potentially alter its expression, thereby affecting enzyme levels and, consequently, the rate of this compound accumulation. Further research is needed to elucidate the specific epigenetic mechanisms that may contribute to the variability in this compound levels and disease severity among MLD patients with similar ARSA mutations. clinicalgate.com

Table 2: Genetic and Potential Epigenetic Modifiers of this compound

Modifier TypeGene/FactorFunction/RoleEffect on this compound Levels
GeneticARSA (Arylsulfatase A)Encodes the enzyme that degrades sulfatide. redalyc.org Deficiency is the primary cause of MLD. elsevier.esMutations leading to deficient ARSA activity cause accumulation. tandfonline.com
FAAH (Fatty Acid Amide Hydrolase)An endo-N-deacylase that can cleave sulfatide to form this compound. nih.govGenetic deletion of Faah in MLD mouse models reduces levels. nih.gov
CGT (Ceramide Galactosyltransferase)Key enzyme in the synthesis of galactosylceramide, the precursor to sulfatide. researchgate.netx-mol.netInhibition of CGT reduces the synthesis of precursors, leading to lower levels. nih.govx-mol.net
Epigenetic (Hypothesized)DNA MethylationAddition of methyl groups to DNA, typically repressing gene expression. unife.itHypothetically, hypermethylation of the ARSA promoter could reduce its expression, indirectly increasing levels.
Histone ModificationModifications like acetylation and methylation that alter chromatin structure and gene accessibility. goettingen-research-online.deCould potentially regulate the expression of ARSA, FAAH, or other relevant genes in the lipid metabolic pathway. frontiersin.org

Quantification Techniques

Accurate quantification of this compound in complex biological matrices such as cerebrospinal fluid (CSF), plasma, and tissues is essential. tandfonline.comnih.govnih.gov Advanced analytical methods provide the necessary sensitivity and specificity for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the precise and sensitive quantification of this compound. tandfonline.comresearchgate.net This method offers superior performance in complex biological samples due to its high specificity and sensitivity. tandfonline.com Researchers have developed and validated robust LC-MS/MS assays to measure this compound concentrations in various biological fluids, including CSF. tandfonline.com

In a typical LC-MS/MS workflow, this compound is first separated from other molecules in the sample using liquid chromatography. The separated compound is then ionized and analyzed by a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For this compound, a common transition monitored is m/z 540.3 → 96.9 in negative ion mode. tandfonline.com

To ensure accuracy, a stable isotope-labeled internal standard, such as N-acetyl-sulfatide, is often used. tandfonline.com The use of an internal standard helps to correct for variations in sample preparation and instrument response. The method's validation typically includes assessing linearity, accuracy, and precision, with acceptance criteria often set within ±15%. tandfonline.com For instance, one validated assay demonstrated a linear range of 0.02–1.00 ng/ml for this compound in artificial CSF. tandfonline.com

Table 1: LC-MS/MS Parameters for this compound Quantification
ParameterValueReference
Chromatography Column Maintained at 60°C tandfonline.com
Flow Rate 0.5 ml/min tandfonline.com
Total Run Time 4.00 min tandfonline.com
This compound Elution Time 1.61 min tandfonline.com
Mass Spectrometer Mode Negative Ion Mode (MRM) tandfonline.com
Mass Transition (this compound) m/z 540.3 → 96.9 tandfonline.com
Mass Transition (Internal Standard) m/z 582.4 → 96.9 (for lyso-IS) tandfonline.com
Linear Range in artificial CSF 0.02–1.00 ng/ml tandfonline.com
Accuracy/Precision Within ±15% tandfonline.com

Targeted and Untargeted Lipidomics Approaches

Lipidomics, the large-scale study of lipids, utilizes both targeted and untargeted approaches to analyze this compound and other related lipids. nih.govcreative-proteomics.com

Targeted lipidomics is a hypothesis-driven method that focuses on the precise quantification of a predefined set of lipids, including this compound. creative-proteomics.comthermofisher.com This approach offers high sensitivity, specificity, and accuracy, making it ideal for validating biomarkers and monitoring changes in specific lipid species. creative-proteomics.commdpi.com Targeted methods often employ techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. nih.gov

Untargeted lipidomics , on the other hand, is a comprehensive, discovery-oriented approach that aims to identify and quantify as many lipids as possible in a sample. creative-proteomics.com This method is particularly useful for identifying novel lipid biomarkers and gaining a broader understanding of lipid metabolism in different physiological or pathological states. creative-proteomics.commdpi.com Untargeted lipidomics typically uses high-resolution mass spectrometry (HR-MS) instruments, such as Orbitrap or QqTOF analyzers, which can acquire full scan mass spectra of all ionized lipids. nih.gov While powerful for discovery, untargeted approaches may be followed by targeted analysis for validation and precise quantification of specific lipids of interest. thermofisher.com

Both targeted and untargeted lipidomics workflows generally involve lipid extraction from the biological sample, followed by chromatographic separation (often LC) and mass spectrometric analysis. creative-proteomics.com The choice between a targeted or untargeted approach depends on the specific research question, with targeted methods providing quantitative precision for known lipids and untargeted methods offering a broader, exploratory view of the lipidome. creative-proteomics.comthermofisher.com

Structural Elucidation Methods

Determining the precise chemical structure of this compound is fundamental to understanding its function. A combination of spectroscopic and spectrometric techniques is employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound. nih.govwikipedia.orgaocs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

¹³C-NMR spectroscopy is particularly valuable for confirming the location of the sulfate (B86663) group on the galactose residue. By comparing the ¹³C-NMR spectrum of this compound with that of galactopsychosine (its non-sulfated counterpart), a significant downfield shift is observed for the C-3 carbon of the galactose ring in this compound. nih.gov This chemical shift difference provides strong evidence for the attachment of the sulfate group at the C-3 position. nih.gov

¹H-NMR spectroscopy complements the ¹³C-NMR data, further supporting the structural assignment. nih.gov Additionally, differences in the chemical shifts of the C-1 to C-5 carbons of the sphingosine (B13886) moiety between this compound and galactopsychosine suggest an intramolecular or intermolecular interaction between the negatively charged sulfate group and the positively charged amino group. nih.gov

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry)

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing crucial information about its molecular weight and fragmentation patterns. nih.govkarary.edu.sd Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been effectively used for this purpose. nih.govcreative-proteomics.comwikipedia.org

Table 2: Key Mass Spectrometry Fragments of this compound
Ionization ModeIonm/zInterpretationReference
Negative [M-H]⁻540Pseudomolecular ion nih.gov
Negative [SO₄H]⁻97Sulfate ion nih.gov
Positive [M+H]⁺542Pseudomolecular ion nih.gov
Positive [Psychosine+H]⁺462Protonated psychosine nih.gov
Positive Fragment282Dehydrated sphingosine nih.gov
Positive Fragment264Dehydrated sphingosine nih.gov

Thin-Layer Chromatography (TLC) in Analytical Characterization

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique used in the initial characterization and separation of this compound. nih.govwikipedia.org It is a type of planar chromatography where a thin layer of adsorbent material, such as silica (B1680970) gel, acts as the stationary phase, and a solvent or solvent mixture serves as the mobile phase. wikipedia.org

The migration of this compound on a TLC plate is distinctive due to the presence of both a negatively charged sulfate group and a positively charged amino group. nih.gov This zwitterionic nature results in anomalous Rf values (the ratio of the distance traveled by the compound to that of the solvent front) when compared to other lysosphingolipids like glucopsychosine and galactopsychosine, across neutral, acidic, and alkaline developing solvent systems. nih.gov This unique chromatographic behavior on TLC can be used as a preliminary method for its identification. nih.gov While not as specific or quantitative as mass spectrometry-based methods, TLC is a valuable tool for monitoring chemical reactions and assessing the purity of this compound preparations. wikipedia.org

Investigation of Molecular Interactions

The intricate molecular interactions of this compound are fundamental to understanding its biological roles. Advanced analytical techniques have been instrumental in elucidating these interactions, providing insights into its binding partners and the structural basis for its activity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) has been a key technique for characterizing the direct binding of this compound to its protein targets in a label-free, real-time manner. This methodology has been particularly insightful in the study of this compound's interaction with coagulation factors.

Research has demonstrated that this compound directly binds to factor Xa (fXa). nih.gov SPR analysis was employed to assess the binding of this compound to both inactivated fXa (BEGR-fXai) and its Gla-domainless form (BEGR-gd-fXai). nih.govresearchgate.net The results showed a concentration-dependent binding of this compound to both forms of the protein. researchgate.netplos.org The apparent affinities were determined to be 83 μM for BEGR-fXai and 36 μM for BEGR-gd-fXai. researchgate.net

Significantly, a structurally related but functionally inactive analog, N-acetyl sulfatide, showed no binding to BEGR-gd-fXai even at a concentration of 125 μM, highlighting the specificity of the interaction and the crucial role of the free amine group on this compound for its anticoagulant effects. nih.govresearchgate.netresearchgate.net Furthermore, control experiments using other vitamin K-dependent proteins, BEGR-fVIIai and BEGR-fIXai, also showed no detectable binding to this compound, further confirming the specificity of the this compound-fXa interaction. researchgate.net

Table 1: SPR Analysis of this compound Binding to Factor Xa Variants

AnalyteLigandApparent Affinity (K_D)Key ObservationReference
This compoundBEGR-fXa_i83 µMConcentration-dependent binding researchgate.net
This compoundBEGR-gd-fXa_i36 µMHigher affinity compared to fXa researchgate.net
N-acetyl sulfatideBEGR-gd-fXa_iNo binding detectedDemonstrates specificity of interaction researchgate.netresearchgate.net

This table summarizes the key findings from SPR studies on the interaction between this compound and factor Xa, highlighting the binding affinities and specificity.

Fluorescence Spectroscopy

Fluorescence spectroscopy has complemented SPR data by providing further evidence and mechanistic details of this compound's molecular interactions, particularly with factor Xa. nih.gov These studies often utilize fluorescently-labeled proteins to monitor binding events.

The binding of fluorescently-labeled fXa to this compound has been demonstrated, confirming the interaction observed in SPR studies. nih.gov In these experiments, the titration of this compound to a solution of dansyl-labeled, inactivated fXa (DEGR-fXai) resulted in a change in fluorescence intensity, indicative of binding. researchgate.net

Interestingly, the presence of phospholipid vesicles (PC/PS) was found to enhance the binding affinity of this compound for DEGR-fXai. nih.gov The half-maximal effective concentration (EC50) for this compound binding was 80 μM in the absence of PC/PS vesicles and decreased to 50 μM in their presence. researchgate.net This suggests that when fXa is bound to a phospholipid surface, its conformation is altered in a way that promotes a more robust interaction with this compound. researchgate.net The fluorescence changes were reversible upon the addition of EDTA, which chelates the calcium ions necessary for the protein's structure and interactions. researchgate.net

Table 2: Fluorescence Spectroscopy of this compound and Factor Xa Interaction

ConditionEC50 of this compound Binding to DEGR-fXa_iInterpretationReference
Without PC/PS vesicles80 µMBaseline binding affinity researchgate.net
With PC/PS vesicles50 µMEnhanced binding affinity researchgate.net

This table illustrates the effect of phospholipid vesicles on the binding affinity of this compound to factor Xa as determined by fluorescence spectroscopy.

Molecular Dynamics Simulations and Docking

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze the interactions between molecules at an atomic level. nih.govnih.govuci.edu These methods have been applied to understand the interaction between this compound and α-synuclein, a protein implicated in Parkinson's disease.

Enhanced-pressure molecular dynamics simulations, combined with hotspot mapping and molecular docking, have indicated that this compound, but not its acylated form sulfatide, can directly interact with α-synuclein. researchgate.net The simulations suggest that the interaction is mediated through the amine group of this compound, which binds to a region of α-synuclein encompassing amino acid residues H50, G51, and A53. researchgate.net This region is significant because it is a known location for missense mutations associated with Parkinson's disease that enhance α-synuclein aggregation. researchgate.net

Cellular and Animal Models for Mechanistic Studies

To investigate the physiological and pathological effects of this compound, various cellular and animal models have been developed and utilized. These models are crucial for dissecting the molecular mechanisms underlying this compound's activity in a biological context.

Cell Culture Systems (e.g., Neural Precursor Cells, Macrophages, Astrocytoma Cells)

Cell culture systems provide a controlled environment to study the effects of this compound on specific cell types.

Neural Precursor Cells: Studies using the B35 neuroblastoma cell line, a model for neural precursor cells, have shown that this compound can act as an extracellular signal that regulates cell migration. nih.gov Specifically, this compound was found to rapidly induce process retraction and cell rounding. nih.gov This effect is mediated by a rapid increase in intracellular calcium concentration. nih.gov While these cells express the this compound receptor S1P3, the observed effects were not blocked by S1P3 inhibitors, suggesting the involvement of an alternative signaling pathway. nih.govresearchgate.net

Macrophages and Microglial Cells: Research has demonstrated that murine macrophages and microglial cells from arylsulfatase A (ASA)-deficient mice possess an endo-N-deacylase activity capable of cleaving the N-linked fatty acid from sulfatide to produce this compound. nih.govnih.gov This was shown by the release of a fluorescently labeled fatty acid from sulfatide in these cells, an activity absent in ASA-deficient astrocytoma cells. nih.gov

Astrocytoma Cells: An ASA-deficient astrocytoma cell line that lacks the aforementioned deacylase activity was instrumental in identifying the enzyme responsible for this compound formation. nih.govresearchgate.net By overexpressing various deacylases in these cells, fatty acid amide hydrolase (FAAH) was identified as the enzyme capable of hydrolyzing sulfatide. nih.govresearchgate.net

Genetically Modified Animal Models (e.g., Arylsulfatide A-Deficient Mice, FAAH-Deficient Mice)

Genetically modified animal models are indispensable for studying the in vivo consequences of altered this compound metabolism.

Arylsulfatase A (ASA)-Deficient Mice: Mice with a targeted disruption of the arylsulfatase A gene (ASA-deficient mice) serve as a model for metachromatic leukodystrophy (MLD). researchgate.netprovendis.info These mice accumulate sulfatide, and importantly, also show an accumulation of this compound in the brain. researchgate.netucl.ac.uk The ASA-deficient mouse model has been crucial for investigating the role of this compound in the pathogenesis of MLD. researchgate.net To create a model with a more severe phenotype that better mimics human MLD, a second transgenic model was generated that overexpresses the sulfatide-synthesizing enzyme galactose-3-O-sulfotransferase in addition to the ASA deficiency. provendis.info

FAAH-Deficient Mice: To investigate the in vivo role of fatty acid amide hydrolase (FAAH) in this compound metabolism, FAAH-deficient mice were crossbred with MLD mice. nih.gov The resulting FAAH-deficient MLD mice exhibited a significant 18.4% reduction in brain this compound levels compared to FAAH-expressing MLD mice. nih.gov Unexpectedly, despite the known cytotoxicity of this compound, the genetic inactivation of FAAH exacerbated the MLD phenotype. nih.govnih.gov These mice showed worsened motor coordination, increased anxiety-related behaviors, aggravated peripheral neuropathy, and a reduced lifespan. nih.govnih.gov This suggests a protective role for FAAH in the context of MLD. nih.gov

Advanced Analytical and Research Methodologies

Advanced Applications in Disease Modeling

Methodologies employing high-performance liquid chromatography (HPLC) have been pivotal in elucidating the developmental profile of lysosulfatide, particularly in animal models of lysosomal storage diseases. researchgate.netnih.gov Studies utilizing arylsulfatase A (ASA) deficient mice, a model for metachromatic leukodystrophy (MLD), have tracked the concentration of this compound in brain tissue over the lifespan of both normal (ASA +/+) and ASA-deficient (ASA -/-) animals. researchgate.netnih.govnih.gov

In normal mice, this compound is detectable in the brain from as early as 1.8 months of age. researchgate.netnih.govnih.gov Its concentration level stabilizes and remains constant at approximately 1 pmol/mg of wet tissue from the age of 8.8 months up to 23.1 months. researchgate.netnih.govnih.gov This suggests a baseline level of this lipid is maintained throughout normal adult life. researchgate.net

Conversely, in ASA-deficient mice, a distinct developmental accumulation is observed. researchgate.netnih.gov The concentration of this compound in the brain of these mice shows a progressive increase with age, beginning after one month. researchgate.netnih.gov The levels continue to rise significantly, reaching a peak of around 30 pmol/mg of wet tissue at approximately 18.5 months, after which a slight decline may occur. nih.gov This age-dependent accumulation in the ASA null mutant mouse model highlights its utility in studying the pathogenic role of this compound over time. researchgate.netnih.govnih.gov

Table 1: Developmental Profile of this compound in Mouse Brain Tissue

Genotype Age This compound Concentration (pmol/mg wet tissue) Observation
Normal (ASA +/+) 1.8 months Detectable First detection in the developmental timeline. researchgate.netnih.govnih.gov
Normal (ASA +/+) ≥ 8.8 months ~1.0 Levels remain constant throughout adulthood. researchgate.netnih.govnih.gov
ASA-deficient (-/-) > 1 month Increasing Accumulation begins compared to the normal counterpart. researchgate.netnih.gov
ASA-deficient (-/-) ~18.5 months ~30.0 Peak accumulation observed. nih.gov

Research into this compound has extensively investigated its accumulation in various tissues in both human patients with metachromatic leukodystrophy (MLD) and corresponding animal models. nih.govnih.gov These studies are crucial for understanding the compound's role in the tissue-specific pathology of the disease. d-nb.info

In humans, sensitive assay methods like HPLC have been used to quantify this compound in post-mortem tissues. nih.gov In control subjects, this compound is present in small amounts in the cerebral white matter, spinal cord, sciatic nerve, and kidney, but is often undetectable in the cerebral gray matter and liver. nih.gov In stark contrast, individuals with MLD show a marked accumulation of this compound. nih.gov The highest concentrations are found in the tissues of the nervous system, including the cerebral white matter, spinal cord, and sciatic nerve, with levels ranging from 223 to 1,172 pmol/mg of protein. nih.gov Significant accumulation is also observed in the cerebral gray matter, kidney, and liver of MLD patients, tissues where it is normally scarce. nih.govd-nb.info

Animal models, specifically ASA knockout mice, corroborate these findings. nih.gov Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS) reveals that this compound levels in the brains of these mice are approximately 76 times higher than in control mice. nih.gov Strongly increased levels are also found in the kidney and liver of the knockout mice. nih.gov In addition to the primary sphingosine (B13886) (d18:1) base, a this compound species with a sphingadienine (B150533) (d18:2) base has also been identified, accumulating in the brain, kidney, and liver of these models. nih.gov The accumulation has also been noted within specific cells, such as Schwann cells and endoneural macrophages. d-nb.infoneurology.org

Table 2: this compound Accumulation in Human Tissues (MLD vs. Control)

Tissue Control Subject Concentration (pmol/mg protein) MLD Patient Concentration (pmol/mg protein)
Cerebral White Matter 9 - 35 223 - 1,172
Spinal Cord 35 223 - 1,172
Sciatic Nerve 14 223 - 1,172
Kidney ~2 3 - 45
Cerebral Gray Matter Not Detected 3 - 45
Liver Not Detected 3 - 45

Data sourced from Toda et al. (1990). nih.gov

Table 3: this compound Accumulation in ASA Knockout Mouse Tissues

Tissue Observation in ASA Knockout Mice vs. Control
Brain ~76-fold higher concentration than control. nih.gov
Kidney Strongly increased levels; below quantification limit in control. nih.gov
Liver Strongly increased levels; below quantification limit in control. nih.gov

Data sourced from Mirzaian et al. (2015). nih.gov


Future Directions in Lysosulfatide Research

Elucidating Unidentified Metabolic Pathways

The primary known metabolic pathway for lysosulfatide involves the deacylation of sulfatide. researchgate.net In conditions of arylsulfatase A (ASA) deficiency, which causes MLD, sulfatide accumulates in lysosomes and is subsequently deacylated, leading to the buildup of this compound. diff.orguniversiteitleiden.nl However, the metabolic origins of this compound are not fully understood, and it is considered a key driver of the pathology seen in MLD. nih.gov

Future investigations are needed to explore alternative metabolic routes. It is hypothesized that pathways independent of fatty acid amide hydrolase (FAAH) are responsible for the majority of this compound production. nih.gov Research is required to identify other potential endo-N-deacylases that can hydrolyze sulfatide or to determine the significance of a de novo synthesis pathway involving the sulfation of psychosine (B1678307) by galactose-3-sulfotransferase-1. nih.gov Understanding these unidentified pathways is crucial for a complete picture of this compound homeostasis and its dysregulation in disease.

Comprehensive Mapping of Protein-Lysosulfatide Interactions

This compound exerts many of its biological effects by interacting with a diverse array of proteins. plos.orgnih.govnih.gov It has been shown to bind to Factor Xa, inhibiting the prothrombinase complex and thus playing a role in blood coagulation. plos.orgnih.govnih.gov Furthermore, this compound is recognized by the CD1d protein, a key molecule in the presentation of lipid antigens to natural killer T (NKT) cells. aai.org Structural studies have begun to reveal the molecular basis of these interactions, showing, for instance, how this compound binds within the antigen-binding cleft of human CD1b. rcsb.org

A significant future direction is the comprehensive mapping of the entire "this compound interactome." This will involve identifying the full spectrum of proteins that bind to this compound and characterizing the functional consequences of these interactions. Advanced proteomic techniques will be instrumental in this endeavor. It is known that protein-sulfatide interactions often occur with dissociation constants in the low micromolar range and can involve distinct binding modes, such as recognition of specific amino acid stretches or the caging of the lipid. nih.govfrontiersin.orgdntb.gov.uaresearchgate.netresearchgate.net Elucidating the specific protein partners of this compound will provide critical insights into its diverse roles in cellular signaling, immune responses, and disease pathogenesis. nih.govfrontiersin.orgdntb.gov.uaresearchgate.netresearchgate.net

Known and Investigated Protein Interactions with this compound
Interacting ProteinBiological ContextKey FindingsReferences
Factor Xa (fXa)Blood CoagulationThis compound binds to fXa and inhibits the prothrombinase complex, demonstrating anticoagulant properties. The free amine group on this compound is essential for this activity. plos.orgnih.govnih.gov
CD1bLipid Antigen PresentationThe crystal structure of human CD1b in complex with this compound has been solved, showing how the lipid is presented to T cells. rcsb.org
CD1dLipid Antigen PresentationRecognized by Type II NKT cells, though it binds with lower affinity compared to other sulfatides (B1148509). Presentation is enhanced at acidic pH. aai.org
α-synucleinNeurodegeneration (Parkinson's Disease)Molecular dynamics simulations suggest a direct interaction between this compound and α-synuclein, potentially influencing its aggregation. researchgate.net

Spatiotemporal Distribution and Regulation in Cellular Membranes

The subcellular location of this compound is critical to its function. Like its precursor sulfatide, this compound is a component of cellular membranes and is found in specialized microdomains known as lipid rafts. wikipedia.orgmdpi.comfrontiersin.org These rafts are dynamic, ordered platforms enriched in cholesterol and sphingolipids that serve to organize signaling molecules. wikipedia.orgmdpi.comfrontiersin.org The localization of lipids and proteins, such as AMPA receptors, within these rafts is a regulated process that can be influenced by cellular signaling events. nih.govnih.gov

A key area for future research is to map the spatiotemporal distribution of this compound with high resolution. This involves understanding how its concentration and localization within different membrane compartments (e.g., plasma membrane, lysosomes, Golgi apparatus) change over time and in response to cellular signals. ucl.ac.uk Advanced imaging techniques will be crucial to visualize these dynamics. nih.gov Investigating the mechanisms that control the trafficking and compartmentalization of this compound will be essential for understanding how it engages with its protein targets and participates in signaling cascades. nih.gov

Understanding Complex Bioactive Lipid Networks

This compound does not act in isolation; it is part of a highly complex and interconnected network of bioactive lipids. nih.gov The metabolism of sphingolipids, including this compound, is intricately linked with that of other lipid classes, such as glycerophospholipids and cholesterol. cam.ac.uk For instance, sphingosine-1-phosphate (S1P), another bioactive sphingolipid, has been shown to influence the production of prostaglandins, highlighting the potential for extensive crosstalk. nih.gov Furthermore, this compound is found in HDL particles, suggesting a role in systemic lipid transport and signaling. plos.orgnih.gov

Q & A

What are the standard protocols for detecting lysosulfatide in clinical samples using mass spectrometry (MS)?

Basic Research Question
The standard protocol involves a two-step process: (1) enzymatic conversion of sulfatides to this compound via hydrolysis of fatty acid residues and (2) derivatization of this compound with a succinyl ester reagent to enhance ionization efficiency in positive-ion MS mode. This approach improves sensitivity by introducing a tertiary amine group, which stabilizes the molecule for detection . Dried blood spots (DBS) or dried urine spots (DUS) are common sample types, processed with ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) for separation and quantification .

How should biological samples be prepared for this compound analysis to minimize degradation?

Basic Research Question
To prevent degradation, samples should be stabilized immediately after collection. DBS and DUS are preferred for their ease of storage and transport. Enzymatic hydrolysis (e.g., using bacterial enzymes) must be performed under controlled pH and temperature conditions to ensure complete conversion of sulfatides to this compound without side reactions. Immediate freezing at -80°C post-derivatization is recommended to preserve this compound integrity .

How can sensitivity issues in this compound detection using positive-ion mode MS be resolved?

Advanced Research Question
Derivatization with a succinyl ester reagent improves sensitivity in positive-ion mode by introducing a net positive charge. Reaction conditions (e.g., 2.5 hours at 37°C) must be optimized to achieve near-quantitative derivatization. Comparative studies show a 7-fold increase in signal intensity for derivatized this compound versus underivatized forms. Additionally, using internal standards (e.g., isotopically labeled this compound) corrects for matrix effects and ionization variability .

How should contradictory data between negative- and positive-ion MS modes in this compound quantification be addressed?

Advanced Research Question
Discrepancies arise due to differences in ionization efficiency and matrix interference. Negative-ion mode typically provides higher sensitivity for underivatized this compound, while derivatization enhances positive-ion detection. Researchers should validate both methods using control samples and adjust collision energy parameters for each mode. Cross-referencing data with orthogonal techniques (e.g., immunoassays) or using a composite metric (e.g., total sulfatide-to-lysosulfatide ratio) can resolve contradictions .

What strategies improve the accuracy of this compound quantification given variability in derivatization efficiency?

Advanced Research Question
Key strategies include:

  • Reaction optimization : Monitoring reaction kinetics to determine the ideal time-to-completion (e.g., 2.5 hours for succinyl ester derivatization).
  • Internal standards : Using deuterated this compound to normalize signal drift.
  • Quality controls : Running parallel samples spiked with known this compound concentrations to validate linearity and recovery rates .

What are the critical parameters for chromatographic separation of this compound derivatives?

Basic Research Question
Optimal separation requires:

  • Column selection : C18 or HILIC columns for polar derivatized this compound.
  • Mobile phase : Acetonitrile/water gradients with 0.1% formic acid to enhance ionization.
  • Flow rate : 0.3–0.5 mL/min to balance resolution and runtime.
    Online supplementary Fig. 3 (see ) demonstrates improved peak symmetry for derivatized this compound in positive-ion mode .

How can this compound be validated as a diagnostic biomarker for metabolic disorders, considering inter-laboratory variability?

Advanced Research Question
Validation requires:

  • Multi-center studies : Harmonizing protocols across labs using standardized reagents and MS parameters.
  • Blinded analysis : Comparing this compound levels in patient cohorts (e.g., metachromatic leukodystrophy) against healthy controls.
  • Statistical rigor : Applying receiver operating characteristic (ROC) curves to assess diagnostic power, with error bars representing standard deviations (SDs) from triplicate measurements .

Methodological Notes

  • Data interpretation : Always include error bars (SD or SEM) in figures to reflect measurement variability .
  • Reproducibility : Detailed experimental protocols must be provided in supplementary materials, per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Ethical compliance : For human samples, document participant selection criteria and institutional review board approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.